WRR139 IC50 vs Z-VAD-fmk in NGLY1 Cell-Free Enzymatic Assay: Direct Head-to-Head Comparison
In a direct head-to-head comparison using recombinant human NGLY1 (3.75 μg) with denatured and S-alkylated RNase B (1.7 μg) as substrate, WRR139 demonstrated NGLY1 inhibitory activity with an IC50 <10 μM . Under identical assay conditions, the alternative NGLY1 inhibitor Z-VAD-fmk, a polycaspase inhibitor with known off-target NGLY1 activity, exhibited an IC50 of 4.4 μM [1]. While both compounds inhibit NGLY1 in this cell-free system, the critical differentiation lies in target selectivity: Z-VAD-fmk also functions as a pan-caspase inhibitor, whereas WRR139 is a peptidyl vinyl sulfone without reported caspase-inhibitory activity [2].
| Evidence Dimension | NGLY1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 <10 μM |
| Comparator Or Baseline | Z-VAD-fmk: IC50 4.4 μM |
| Quantified Difference | IC50 values similar (both in low micromolar range); key difference is target selectivity profile |
| Conditions | Recombinant human NGLY1 (3.75 μg), S-alkylated RNase B substrate (1.7 μg), 60 min incubation at 37°C |
Why This Matters
Procurement of WRR139 over Z-VAD-fmk avoids confounding caspase-inhibitory effects, ensuring that observed phenotypes (e.g., Nrf1 misprocessing, autophagy induction) are attributable specifically to NGLY1 inhibition rather than dual pharmacology.
- [1] Tomlin FM, et al. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity. ACS Cent Sci. 2017;3(11):1143-1155. View Source
- [2] Needham PG, et al. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. Sci Rep. 2022;12:11696. View Source
